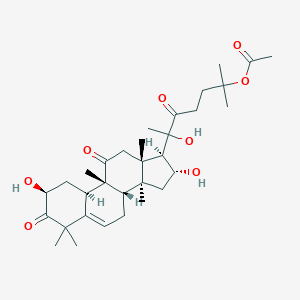

Dihydrocucurbitacin B

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJJDOYZVRUEDY-NRNCYQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314710 | |

| Record name | Dihydrocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13201-14-4 | |

| Record name | Dihydrocucurbitacin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13201-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIHYDROCUCURBITACIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCUCURBITACIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYL5IKR83R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triterpenoids from Cayaponia tayuya Roots: A Technical Guide to Their Isolation, Characterization, and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prominent triterpenes isolated from the roots of Cayaponia tayuya, a plant with a history of traditional use for its anti-inflammatory properties. This document details the isolation and purification protocols for key cucurbitacin-type triterpenoids, presents their biological activities in quantitative terms, and elucidates their mechanisms of action through key inflammatory signaling pathways.

Core Triterpenoids from Cayaponia tayuya Roots

The primary anti-inflammatory activity of Cayaponia tayuya root extracts is attributed to its cucurbitane-type triterpenoids. Fractionation of these extracts has led to the isolation and identification of two principal active compounds: 23,24-dihydrocucurbitacin B and cucurbitacin R [1]. Additionally, a series of novel 29-norcucurbitacin glucosides, named cayaponosides , have been identified in the roots of this plant.

Isolation and Purification of Bioactive Triterpenoids

The following protocol outlines a general methodology for the extraction, fractionation, and purification of 23,24-dihydrocucurbitacin B and cucurbitacin R from Cayaponia tayuya roots, based on established phytochemical procedures.

Experimental Protocol: Extraction and Fractionation

-

Plant Material : Dried and powdered roots of Cayaponia tayuya are used as the starting material.

-

Extraction : The powdered root material is subjected to maceration with methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning : The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and n-butanol. The anti-inflammatory activity is predominantly found in the chloroform fraction[2].

-

Column Chromatography : The chloroform fraction is subjected to column chromatography for further separation.

-

Stationary Phase : Silica gel is commonly used as the adsorbent.

-

Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

-

Purification by HPLC : Fractions containing the target compounds are further purified by High-Performance Liquid Chromatography (HPLC).

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of methanol and water is an effective eluent system for separating cucurbitacins.

-

Detection : UV detection is used to monitor the elution of the compounds.

-

Figure 1: Experimental workflow for the isolation of triterpenoids.

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of 23,24-dihydrocucurbitacin B and cucurbitacin R have been evaluated in several in vivo models of inflammation. The quantitative data from these studies are summarized below.

| Experimental Model | Compound | Dose | Route | Inhibition (%) | Time Point | Reference |

| Carrageenan-induced mouse paw edema | 23,24-dihydrocucurbitacin B | 4 mg/kg | p.o. | 46 | 3 h | [1] |

| Phospholipase A₂-induced mouse paw edema | Cucurbitacin R | 3 mg/kg | i.p. | 61 | 60 min | [1] |

| Serotonin-induced mouse paw edema | 23,24-dihydrocucurbitacin B | 0.5 mg/kg | s.c. | 73 | - | [1] |

| Serotonin-induced mouse paw edema | Cucurbitacin R | 0.5 mg/kg | s.c. | 79 | - | [1] |

| TPA-induced acute ear edema | Cucurbitacin R | 4 mg/kg | p.o. | 36 | - | [1] |

| TPA-induced acute ear edema | Cucurbitacin R | 0.1 mg/ear | topical | 87 | - | [1] |

| TPA-induced chronic ear edema | 23,24-dihydrocucurbitacin B | 0.1 mg/ear | topical | 44 | - | [1] |

| TPA-induced chronic ear edema | Cucurbitacin R | 0.1 mg/ear | topical | 56 | - | [1] |

| TPA-induced cell infiltration | 23,24-dihydrocucurbitacin B | 0.1 mg/ear | topical | 68 | - | [1] |

| TPA-induced cell infiltration | Cucurbitacin R | 0.1 mg/ear | topical | 69 | - | [1] |

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of triterpenoids from Cayaponia tayuya are mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes and cytokines.

Inhibition of Pro-inflammatory Enzymes and Mediators

23,24-dihydrocucurbitacin B has been shown to reduce the expression of both nitric oxide synthase-2 (iNOS) and cyclooxygenase-2 (COX-2) in arthritic rats[3]. Flavonoid-rich fractions from Cayaponia tayuya roots also inhibit the expression of iNOS and COX-2[4][5]. Furthermore, 23,24-dihydrocucurbitacin B decreases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lymphocytes[3]. However, neither 23,24-dihydrocucurbitacin B nor cucurbitacin R were found to modify the production of leukotriene B4 (LTB4) in rat polymorphonuclear leukocytes[1].

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory activity of these triterpenes is linked to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. 23,24-dihydrocucurbitacin B has been found to exert a selective inhibition on the nuclear factor of activated T cells (NFAT) in human lymphocytes, which in turn suppresses the proliferation of T-cells, key players in delayed-type hypersensitivity reactions[6]. This inhibition of NFAT provides a specific mechanism for the immunosuppressive and anti-inflammatory effects of this compound. While direct inhibition of the NF-κB and MAPK pathways by the specific triterpenes from Cayaponia tayuya has not been explicitly detailed, the downstream inhibition of iNOS, COX-2, TNF-α, and IL-1β strongly suggests an upstream regulatory role on these major inflammatory signaling pathways.

Figure 2: Proposed anti-inflammatory signaling pathway of triterpenes.

Experimental Protocols for Biological Assays

Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

-

Animals : Male Wistar rats or Swiss mice are used.

-

Procedure : a. A 1% solution of carrageenan in saline is prepared. b. The test compound (e.g., 23,24-dihydrocucurbitacin B) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). c. After a set time (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw. d. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. e. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

TPA-Induced Ear Edema

This model is used to evaluate topical anti-inflammatory activity.

-

Animals : Male Swiss mice are used.

-

Procedure : a. A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared. b. The test compound (e.g., cucurbitacin R) is applied topically to the inner and outer surfaces of the right ear. c. After a short interval (e.g., 30 minutes), the TPA solution is applied to the same ear. d. After a specified time (e.g., 4 hours), the mice are euthanized, and a circular section of both the right (treated) and left (control) ears is removed using a punch. e. The ear punches are weighed, and the difference in weight between the right and left ear punches is taken as a measure of the edema. f. The percentage of inhibition of edema is calculated by comparing the edema in the treated group with the vehicle control group.

Western Blot for iNOS and COX-2 Expression

This in vitro assay determines the effect of the compounds on the protein expression of key inflammatory enzymes.

-

Cell Culture : Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Procedure : a. Cells are pre-treated with various concentrations of the test compound for a specific duration. b. Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS). c. After incubation, the cells are lysed, and the total protein concentration is determined. d. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2. f. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). g. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

ELISA for TNF-α and IL-1β Production

This assay quantifies the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.

-

Sample Collection : Supernatants from cell cultures (e.g., lymphocytes or macrophages) treated with the test compounds and an inflammatory stimulus are collected.

-

Procedure : a. An ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β) is used. b. Standards and samples are added to the wells and incubated. c. After washing, a detection antibody conjugated to an enzyme is added. d. A substrate solution is then added, which reacts with the enzyme to produce a color change. e. The reaction is stopped, and the absorbance is measured at a specific wavelength. f. The concentration of the cytokine in the samples is determined by comparison with a standard curve.

Conclusion

The triterpenoids 23,24-dihydrocucurbitacin B and cucurbitacin R, isolated from the roots of Cayaponia tayuya, demonstrate significant anti-inflammatory properties. Their mechanism of action involves the suppression of key pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-1β), at least in part, through the inhibition of the NFAT signaling pathway. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds. Further investigation into their effects on other inflammatory signaling pathways, such as NF-κB and MAPKs, will provide a more complete understanding of their anti-inflammatory profile.

References

- 1. Anti-inflammatory activity of two cucurbitacins isolated from Cayaponia tayuya roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrocucurbitacin B, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of flavonoids from Cayaponia tayuya roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dihydrocucurbitacin B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the anticancer and anti-inflammatory properties of this compound. It summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer mechanism is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell growth and proliferation.

Quantitative Cytotoxicity Data

The inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight its potent and selective anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 40 | |

| C4-1 | Human Cervical Cancer | 40 | |

| Other Cervical Lines | Human Cervical Cancer | 40-60 | |

| A549 | Human Lung Carcinoma | - | |

| C8166 | Human T-cell Leukemia | - | |

| Normal fR-2 Cells | Normal Fibroblast | 125 | |

| HCerEpiCs | Normal Cervical Epithelial | 125 |

Experimental Protocols for Anticancer Activity Assessment

This protocol is used to assess the cytotoxic potential of this compound.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of 1 × 10^6 cells/well and incubate for 12 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0 to 200 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 500 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader.

This protocol determines the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat HeLa cells with this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

This protocol is used to investigate the effect of this compound on key signaling proteins.

-

Protein Extraction: Lyse treated and untreated HeLa cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

This compound exerts its anticancer effects in part by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. By downregulating the phosphorylation and expression of key components of this pathway, this compound leads to decreased cancer cell viability and induction of apoptosis.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the suppression of lymphocyte proliferation and the reduction of pro-inflammatory mediators.

Key Anti-inflammatory Effects

-

Inhibition of Nuclear Factor of Activated T-cells (NFAT).[1]

-

Suppression of lymphocyte proliferation.[1]

-

Reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in lymphocytes.[2]

-

Inhibition of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2]

Experimental Protocol for Anti-inflammatory Activity Assessment

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

-

Induction of Arthritis: Induce arthritis in Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.[2]

-

Treatment: Orally administer this compound (e.g., 1 mg/kg daily) for a specified period (e.g., 1 week) starting from the onset of arthritis.[2]

-

Assessment of Arthritis:

-

Clinical Scoring: Visually score the severity of arthritis in each paw based on erythema and swelling.

-

Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer.

-

-

Biochemical Analysis: At the end of the study, collect blood and tissues to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2) using ELISA and Western blotting, respectively.[2]

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of this compound involves the inhibition of the NFAT signaling pathway, which is a key regulator of T-cell activation and cytokine production.[1] By inhibiting NFAT, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing the inflammatory response.

Conclusion

This compound exhibits promising anticancer and anti-inflammatory activities, supported by a growing body of scientific evidence. Its mechanisms of action, involving the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NFAT, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Further studies are warranted to elucidate its detailed molecular targets and to optimize its efficacy and safety for potential clinical applications.

References

Dihydrocucurbitacin B: A Potent Inhibitor of Nuclear Factor of Activated T-Cells (NFAT)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrocucurbitacin B, a tetracyclic triterpenoid isolated from plants of the Cucurbitaceae family, has emerged as a significant subject of interest in immunology and oncology due to its potent inhibitory effects on the Nuclear Factor of Activated T-cells (NFAT).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound.

Mechanism of Action: Inhibition of the NFAT Signaling Pathway

The primary mechanism by which this compound exerts its immunosuppressive and anti-proliferative effects is through the inhibition of the NFAT signaling pathway.[1] In resting T-cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of a wide array of genes crucial for T-cell activation, proliferation, and cytokine production.

This compound disrupts this cascade by selectively inhibiting NFAT, thereby preventing its nuclear translocation and subsequent transcriptional activity.[1] This leads to a downstream suppression of T-lymphocyte proliferation and a reduction in the production of key cytokines.[1]

Quantitative Data

The inhibitory effects of this compound have been quantified in various studies. The following tables summarize the key cytotoxic and anti-proliferative data.

Table 1: IC50 Values for this compound Cytotoxicity

| Cell Line | Assay Type | Incubation Time | IC50 Value |

| Human T-lymphocytes | Proliferation Assay (PHA-stimulated) | Not Specified | 1.48 µM[1] |

| A549 (Human Lung Carcinoma) | MTT Assay | 48 hours | 19.91 µM |

| A549 (Human Lung Carcinoma) | MTT Assay | 72 hours | 12.09 µM |

| HeLa (Human Cervical Cancer) | MTT Assay | Not Specified | 40-60 µM[3] |

| Normal Epithelial (fR2, HCerEpiC) | MTT Assay | Not Specified | 125 µM[3] |

Table 2: Effect of this compound on T-Lymphocyte Proliferation and Cell Cycle

| Treatment | Effect |

| 2.5 µM this compound | 100% inhibition of phytohemagglutinin-stimulated cell proliferation[4] |

| This compound | Halts the cell cycle in the G0 phase[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: NFAT Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for an NFAT Luciferase Reporter Assay.

Caption: Workflow for Western Blot analysis of NFAT nuclear translocation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an NFAT inhibitor.

Lymphocyte Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of activated T-lymphocytes.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll density gradient centrifugation. T-lymphocytes are then purified from PBMCs.

-

Stimulation: T-lymphocytes are stimulated with a mitogen, such as phytohemagglutinin (PHA), at a concentration of 5 µg/mL to induce proliferation.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (typically in the range of 0.1 to 10 µM). A vehicle control (DMSO alone) is also included.

-

Incubation: The cells are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the incorporation of [³H]thymidine.

-

Data Analysis: The absorbance or radioactivity is measured, and the percentage of inhibition is calculated relative to the stimulated, untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

NFAT Luciferase Reporter Assay

This assay provides a quantitative measure of NFAT transcriptional activity.

-

Cell Line: Jurkat cells, a human T-lymphocyte cell line, are commonly used.

-

Transfection: Jurkat cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of the NFAT-responsive element upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

-

Cell Seeding: Transfected cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ to 2 x 10⁵ cells per well.

-

Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Stimulation: NFAT activation is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM).

-

Incubation: Cells are incubated for 6-8 hours post-stimulation.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The results are expressed as a percentage of the activity in stimulated, untreated cells.

Western Blot for NFAT Nuclear Translocation

This method visualizes the inhibition of NFAT movement from the cytoplasm to the nucleus.

-

Cell Treatment: Jurkat cells or primary T-lymphocytes are treated with this compound at desired concentrations for a specified time (e.g., 1 hour) before stimulation with an activating agent (e.g., PHA or PMA/ionomycin).

-

Cell Fractionation: After stimulation, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated using a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for NFAT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of NFAT in the nuclear fraction of stimulated cells and its absence or reduction in the nuclear fraction of this compound-treated cells indicates inhibition of nuclear translocation. Loading controls such as β-actin (for cytoplasmic fraction) and Lamin B1 (for nuclear fraction) should be used to ensure equal loading.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of NFAT.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from T-lymphocytes treated with or without this compound and subsequently stimulated.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NFAT binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or detected using a chemiluminescent or colorimetric method (for non-radioactive probes). A decrease in the intensity of the shifted band corresponding to the NFAT-DNA complex in the lanes with extracts from this compound-treated cells indicates inhibition of NFAT DNA-binding activity.

Calcineurin Phosphatase Activity Assay

This assay can determine if this compound directly inhibits the enzymatic activity of calcineurin.

-

Reagents: Recombinant calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and a malachite green-based phosphate detection solution are required.

-

Assay Procedure: The assay is typically performed in a 96-well plate. Recombinant calcineurin is incubated with this compound at various concentrations in a reaction buffer containing calmodulin and Ca²⁺.

-

Reaction Initiation: The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.

-

Incubation: The reaction is allowed to proceed for a set time at 30°C or 37°C.

-

Phosphate Detection: The reaction is stopped, and the amount of free phosphate released is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).

-

Data Analysis: A standard curve using known concentrations of phosphate is used to determine the amount of phosphate released. The inhibitory activity of this compound is calculated as a percentage of the activity of the untreated control. Known calcineurin inhibitors like Cyclosporin A or FK506 can be used as positive controls.

Conclusion

This compound is a potent inhibitor of the NFAT signaling pathway, primarily by preventing the nuclear translocation of NFAT. This mechanism underlies its observed immunosuppressive and anti-proliferative activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in immune-related disorders and cancer. The provided workflows and pathway diagrams serve as valuable visual aids for understanding its mechanism of action and for designing future experiments. Further investigation, particularly regarding its direct interaction with components of the NFAT pathway and its in vivo efficacy and safety, is warranted to fully elucidate its potential as a novel therapeutic agent.

References

The Dual Role of Dihydrocucurbitacin B in Oncology: A Technical Overview of Apoptosis Induction and Cell Cycle Arrest

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer properties of Dihydrocucurbitacin B, a naturally occurring triterpenoid. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its role in inducing apoptosis and mediating cell cycle arrest in cancer cells.

Abstract

This compound (DHCB), a derivative of the well-studied Cucurbitacin B, has emerged as a potent agent in oncology research. Exhibiting significant cytotoxic effects against various cancer cell lines, its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. This guide synthesizes the current understanding of DHCB's molecular targets and signaling pathways, presents quantitative data from key studies in a structured format, details common experimental protocols for its investigation, and provides visual representations of its mechanistic action.

Introduction

Cucurbitacins, a class of tetracyclic triterpenoids found in plants of the Cucurbitaceae family, have long been recognized for their diverse biological activities, including potent anti-inflammatory and anticancer effects.[1][2] 23,24-Dihydrocucurbitacin B, a naturally occurring analogue, has demonstrated significant antiproliferative and pro-apoptotic activities across a range of cancer cell types.[1][3] Its ability to selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells makes it a promising candidate for further therapeutic development.[3] This document elucidates the core molecular pathways modulated by this compound, focusing on its dual role in promoting apoptosis and inducing cell cycle arrest.

Induction of Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, primarily by inducing oxidative stress and modulating key signaling pathways that regulate programmed cell death.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

A primary mechanism by which this compound initiates apoptosis is through the generation of intracellular reactive oxygen species (ROS).[3] Increased ROS levels lead to oxidative stress, which in turn triggers the disruption of the mitochondrial membrane potential (ΔΨm).[3] This depolarization of the mitochondrial membrane is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. In HeLa cervical cancer cells, treatment with this compound resulted in a significant, dose-dependent increase in intracellular ROS levels, ranging from 70% to 260% compared to untreated cells.[3]

Modulation of Apoptotic Signaling Pathways

PI3K/Akt/mTOR Pathway: this compound has been shown to significantly downregulate the expression of key proteins in the PI3K/Akt/mTOR signaling cascade.[3] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting the phosphorylation and expression of PI3K, Akt, and mTOR, this compound effectively dismantles a critical pro-survival signaling network within cancer cells.[3]

JAK/STAT Pathway: While much of the research on direct JAK/STAT inhibition focuses on the broader family of cucurbitacins, particularly Cucurbitacin B, the downstream effects are highly relevant to the apoptotic activity of this compound.[1][4] Cucurbitacins are known to inhibit the Janus kinase (JAK)-mediated activation of the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][4][5] Constitutive activation of STAT3 is a hallmark of many cancers and is responsible for the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][6] Inhibition of this pathway by cucurbitacins leads to the downregulation of these anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.[5][6]

Bcl-2 Family Proteins: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6] Cucurbitacin B, a close structural relative of this compound, has been demonstrated to upregulate the expression of pro-apoptotic proteins like Bax and Bad while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio is a key determinant in the induction of mitochondria-mediated apoptosis.

Caspase Activation: The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. This compound and related cucurbitacins have been shown to trigger the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[6][7] Caspase-9 is activated following the release of cytochrome c from the mitochondria as part of the intrinsic pathway, while caspase-8 is associated with the extrinsic (death receptor) pathway. The activation of caspase-3 leads to the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis.[5][7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M checkpoint.[3]

G2/M Phase Arrest

Treatment of cancer cells with this compound leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.[3] In HeLa cells, for instance, a marked increase in the G2 population was observed at concentrations ranging from 20 to 80 µM.[3] This arrest prevents cells from entering mitosis, thereby inhibiting their division and proliferation. This effect is consistent with findings for other cucurbitacins, which are also known to induce G2/M arrest.[1]

Regulation of Cell Cycle-Associated Proteins

The arrest at the G2/M checkpoint is mediated by the modulation of key cell cycle regulatory proteins. While specific data on this compound's effect on all cell cycle regulators is still emerging, studies on related compounds like Cucurbitacin B show a significant downregulation of Cyclin B1.[5][8] Cyclin B1, in complex with cyclin-dependent kinase 1 (CDK1), forms the mitosis-promoting factor (MPF), which is essential for the G2 to M transition. By downregulating Cyclin B1, cucurbitacins effectively block the activity of MPF, leading to cell cycle arrest at the G2/M phase.[5] Furthermore, the inhibition of signaling pathways like PI3K/Akt/mTOR and JAK/STAT by this compound and its congeners also contributes to cell cycle dysregulation, as these pathways are known to influence the expression and activity of various cell cycle proteins.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound and the closely related Cucurbitacin B.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 40 µM | [3] |

| C4-1 | Cervical Cancer | 40 µM | [3] |

| C33A | Cervical Cancer | ~40-60 µM | [3] |

| ME-180 | Cervical Cancer | ~40-60 µM | [3] |

| fR2 (normal) | Cervical Epithelial | 125 µM | [3] |

| HCerEpiC (normal) | Cervical Epithelial | 125 µM | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | Concentration (µM) | % of Cells in G2/M Phase | Reference |

| Control | 0 | Baseline | [3] |

| This compound | 20 | Slightly Increased | [3] |

| This compound | 40 | Moderately Increased | [3] |

| This compound | 80 | Highly Increased | [3] |

Table 3: Effect of this compound on ROS Production in HeLa Cells

| Treatment | Concentration (µM) | Increase in ROS Levels (%) | Reference |

| This compound | 20 | ~70 | [3] |

| This compound | 40 | ~150 | [3] |

| This compound | 80 | ~260 | [3] |

Table 4: Effects of Cucurbitacin B on Apoptotic and Cell Cycle Proteins

| Protein | Effect | Cancer Cell Line(s) | Reference |

| p-STAT3 | Downregulated | U-2 OS, A549 | [5][6] |

| p-JAK2 | Downregulated | U-2 OS | [6] |

| Bcl-2 | Downregulated | U-2 OS, A549 | [5][6] |

| Bcl-xL | Downregulated | U-2 OS | [6] |

| Bax | Upregulated | U-2 OS | [6] |

| Bad | Upregulated | U-2 OS | [6] |

| Caspase-3 | Activated/Upregulated | U-2 OS | [6] |

| Caspase-8 | Activated/Upregulated | U-2 OS | [6] |

| Caspase-9 | Activated/Upregulated | U-2 OS | [6] |

| Cyclin B1 | Downregulated | A549 | [5] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells (e.g., 1x10^6 cells/well) in 96-well plates and allow them to adhere for 12 hours.

-

Treat cells with various concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 24 hours).

-

Add 20 µl of MTT solution (2.5 mg/ml) to each well and incubate for an appropriate time.

-

Remove the medium and add 500 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]

-

Apoptosis Detection (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Procedure:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Bcl-2, Cyclin B1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound induced apoptosis signaling pathways.

Caption: this compound induced G2/M cell cycle arrest.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its dual action of inducing apoptosis and causing cell cycle arrest. Its ability to generate ROS, disrupt mitochondrial function, and inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR and JAK/STAT culminates in the activation of the apoptotic cascade. Concurrently, its modulation of cell cycle regulatory proteins leads to a halt in cell proliferation at the G2/M checkpoint. The data presented in this guide underscores the potent and multi-targeted nature of this compound. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential and to pave the way for its potential clinical application in cancer therapy. The lower toxicity profile against normal cells, as indicated in preliminary studies, further enhances its appeal as a candidate for drug development.[3]

References

- 1. phcogrev.com [phcogrev.com]

- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Anti-Inflammatory Potential of Dihydrocucurbitacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the current scientific understanding of this compound as a potent anti-inflammatory agent. It details its mechanisms of action, focusing on the modulation of key signaling pathways, and provides a compilation of experimental protocols for its investigation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy. This document aims to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development, facilitating further exploration of this compound's therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a natural compound isolated from plants of the Cucurbitaceae family, has emerged as a promising candidate. It has been shown to mitigate inflammatory responses by targeting key molecular pathways involved in the inflammatory cascade. This guide synthesizes the available scientific literature to provide a detailed overview of its anti-inflammatory properties.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.

Inhibition of Pro-Inflammatory Enzymes and Cytokines

This compound has been shown to significantly reduce the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][2][3][4] These enzymes are critical in the synthesis of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation.

Furthermore, the compound effectively decreases the production of a wide range of pro-inflammatory cytokines. Studies have reported a reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-4 (IL-4), and Interleukin-6 (IL-6) in various experimental models.[1][2][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling cascades that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been suggested to inhibit the activation of NF-κB.[6] This inhibition likely prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. While direct evidence for this compound is still emerging, related cucurbitacins are known to inhibit this pathway.[7][8][9][10][11] It is plausible that this compound also interferes with the phosphorylation of JAKs and STATs, thereby blocking the downstream signaling of various pro-inflammatory cytokines.

This compound has been found to selectively inhibit the Nuclear Factor of Activated T cells (NFAT).[5] This action is significant as it suppresses the proliferation of T lymphocytes, which are key players in delayed-type hypersensitivity and other T-cell-mediated inflammatory responses.[5][12] The inhibition of NFAT by this compound occurs without affecting calcium influx, suggesting a specific interaction with the NFAT signaling cascade.[5]

Studies on other cucurbitacins suggest a potential role for the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway in their anti-inflammatory and anti-cancer effects.[13][14][15][16][17][18][19][20] While direct evidence for this compound is limited, its structural similarity to other active cucurbitacins suggests that it may also modulate this pathway, which is known to be involved in cell survival, proliferation, and inflammation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Type | Parameter Measured | Result | Reference |

| Lymphocyte Proliferation | Phytohemagglutinin-stimulated human T lymphocytes | IC₅₀ | 1.48 µM | [5] |

| Cell Cycle Arrest | Human T lymphocytes | Cyclin Expression | Inhibition of cyclins A₁, B₁, D₂, and E₁ at 2.5 µM | [12] |

| Cytokine Production | Human T lymphocytes | IL-2, IL-4, IL-10, IFN-γ | Reduction | [5] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Species | Treatment | Effect | Reference |

| Adjuvant-Induced Arthritis | Lewis Rats | 1 mg/kg, orally, daily for 1 week | Reduced swelling, bone and tissue damage; decreased cell infiltration; reduced expression of iNOS and COX-2; decreased TNF-α and IL-1β in lymphocytes | [2][21][22] |

| Oxazolone-Induced Delayed-Type Hypersensitivity | Mice | Not specified | Reduced edema and cell infiltration; reduced IL-1β, IL-4, and TNF-α in inflamed tissues | [5] |

| Dinitrofluorobenzene-Induced Delayed-Type Hypersensitivity | Mice | Not specified | Inhibited inflammatory reactions | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vivo Models

Protocol:

-

Animals: Use susceptible rat strains, such as Lewis rats.

-

Induction: Prepare a suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (Complete Freund's Adjuvant - CFA) at a concentration of 10 mg/mL.[1][2][3] Inject 0.05-0.1 mL of the CFA suspension subcutaneously into the plantar surface of the right hind paw or at the base of the tail of the rats.[3][13]

-

Treatment: Begin oral administration of this compound at the desired dose (e.g., 1 mg/kg) on the day of adjuvant injection and continue for the duration of the experiment (e.g., 14-21 days).[21]

-

Assessment:

-

Clinical Scoring: Monitor the severity of arthritis daily or on alternate days by measuring the paw volume using a plethysmometer and assigning an arthritis score based on erythema, swelling, and ankylosis of the joints.

-

Histopathology: At the end of the experiment, collect the ankle joints, fix them in formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.[13]

-

Biomarker Analysis: Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β) using ELISA.[23][24][25] Analyze joint tissues for the expression of iNOS and COX-2 using immunohistochemistry or Western blotting.[21]

-

Protocol:

-

Animals: Use a suitable mouse strain, such as BALB/c or C57BL/6.

-

Sensitization (Day 0): Shave the abdominal skin of the mice. Apply a solution of a sensitizing agent, such as 0.5% oxazolone or 0.5% 2,4-dinitrofluorobenzene (DNFB) in a vehicle like acetone/olive oil, to the shaved abdomen.[9][12][26][27][28][29]

-

Challenge (Day 5-7): Apply a lower concentration of the same sensitizing agent (e.g., 1% oxazolone or 0.2% DNFB) to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone as a control.

-

Treatment: Administer this compound (e.g., intraperitoneally or orally) at a specified time before or after the challenge.

-

Assessment (24-48 hours post-challenge):

-

Ear Swelling: Measure the thickness of both ears using a digital caliper. The difference in thickness between the challenged and unchallenged ear represents the DTH response.[12]

-

Histology: Collect ear tissue, fix, and process for H&E staining to visualize edema and cellular infiltration.

-

Cytokine Analysis: Homogenize ear tissue to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-4, TNF-α) by ELISA.[23][24][25]

-

In Vitro Assays

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulation and Treatment: Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Add a mitogen, such as Phytohemagglutinin (PHA) at a concentration of 5 µg/mL, to stimulate proliferation.[30][31][32][33] Concurrently, treat the cells with various concentrations of this compound.

-

Proliferation Measurement: After 48-72 hours of incubation, add [³H]-thymidine to each well and incubate for another 18-24 hours.[30][34] Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter. The reduction in counts per minute (CPM) in treated wells compared to the stimulated control indicates the inhibition of proliferation.

Protocol:

-

Cell Lysis: Treat macrophages (e.g., RAW 264.7) or other relevant cell types with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound. After the desired incubation time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][35]

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.[36][37][38]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Protocol:

-

Sample Collection: Collect cell culture supernatants or serum from in vivo experiments.

-

ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β).

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.[23][24]

-

Wash the plate and block with a blocking buffer.[5]

-

Add standards and samples to the wells and incubate.[23]

-

Wash the plate and add a biotinylated detection antibody.[24]

-

Wash and add streptavidin-HRP.[23]

-

Wash and add a TMB substrate solution. Stop the reaction with a stop solution.[5][23]

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[6][24]

Conclusion and Future Directions

This compound has consistently demonstrated robust anti-inflammatory properties in a variety of preclinical models. Its ability to suppress the production of key inflammatory mediators and modulate critical signaling pathways, including NF-κB and NFAT, highlights its potential as a therapeutic agent for inflammatory diseases. The data summarized in this guide provide a strong foundation for its further development.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its effects on the JAK/STAT and PI3K/Akt/mTOR pathways. More comprehensive in vivo studies are warranted to evaluate its efficacy and safety in a broader range of inflammatory disease models. Additionally, pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability and optimal dosing regimens for potential clinical applications. The detailed protocols provided herein offer a standardized framework for conducting such investigations, paving the way for the potential translation of this compound from a promising natural compound to a novel anti-inflammatory therapeutic.

References

- 1. chondrex.com [chondrex.com]

- 2. maokangbio.com [maokangbio.com]

- 3. Adjuvant-Induced Arthritis Model [chondrex.com]

- 4. academicjournals.org [academicjournals.org]

- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 6. h-h-c.com [h-h-c.com]

- 7. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 9. Delayed Type Hypersensitivity (DTH) Studies | Comparative Biosciences, inc [compbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. inotiv.com [inotiv.com]

- 14. Cucurbitacin B inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) in NSCLC through regulating ROS and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cucurbitacin B inhibits HIF-1α and attenuates non-small cell lung cancer via ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance [mdpi.com]

- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 21. This compound, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Cytokine Elisa [bdbiosciences.com]

- 25. Cytokine Elisa [bdbiosciences.com]

- 26. researchgate.net [researchgate.net]

- 27. ime.fraunhofer.de [ime.fraunhofer.de]

- 28. criver.com [criver.com]

- 29. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]

- 30. hanc.info [hanc.info]

- 31. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 32. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]

- 33. Lymphocyte Proliferation to Mitogens, Blood (LPMGF) [marshfieldlabs.org]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. dovepress.com [dovepress.com]

- 36. researchgate.net [researchgate.net]

- 37. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 38. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocucurbitacin B and its Analogs in Cervical Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the research concerning Dihydrocucurbitacin B and related cucurbitacin compounds in the context of cervical cancer. It summarizes key findings on their mechanisms of action, presents available quantitative data, details common experimental protocols, and visualizes the cellular pathways involved.

Critical Advisory: Retraction of Key this compound Study

It is imperative for researchers to be aware that the primary study investigating the anticancer activity of 23,24-dihydrocucurbitacin B specifically in HeLa human cervical cancer cells, "Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest," published in Experimental and Therapeutic Medicine in 2018, has been retracted [1]. The retraction was issued due to a lack of confidence in the originality and authenticity of the data, as several figures appeared to be identical to data in other publications by different authors[1].

Overview of Cucurbitacins in Cancer Research

Cucurbitacins are a class of highly oxidized tetracyclic triterpenoids, predominantly found in plants of the Cucurbitaceae family[2]. Various cucurbitacins, including this compound, Cucurbitacin B, D, E, and I, have demonstrated significant antiproliferative and anticancer activities across numerous cancer cell lines[2][3]. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase[2]. Key signaling pathways modulated by these compounds include the JAK/STAT and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival[4][5][6].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (from the retracted study) and other relevant cucurbitacins.

Table 1: Cytotoxicity of 23,24-Dihydrocucurbitacin B (Data from Retracted Study)

| Cell Line | Type | IC50 Value (µM) | Notes |

| HeLa | Human Cervical Cancer | 40 | Data is from a retracted publication and should be considered unreliable.[7][8] |

| C4-1 | Human Cervical Cancer | 40 | Data is from a retracted publication and should be considered unreliable.[7] |

| ME-180 | Human Cervical Cancer | ~40-60 | Data is from a retracted publication and should be considered unreliable.[7][8] |

| SiHa | Human Cervical Cancer | ~40-60 | Data is from a retracted publication and should be considered unreliable.[7][8] |

| fR-2 / HCerEpiC | Normal Epithelial Cells | 125 | Data is from a retracted publication and should be considered unreliable.[7][8] |

| Disclaimer: The data in this table is sourced from a retracted scientific paper. Its accuracy and reliability are unverified. |

Table 2: Cytotoxicity of Other Cucurbitacins in Cervical and Other Cancer Cells

| Compound | Cell Line(s) | Cancer Type | IC50 Value | Notes |

| Cucurbitacin D | CaSki | Cervical Cancer | 400 nM | Exhibited potent, dose-dependent inhibition of cell viability.[9] |

| Cucurbitacin D | SiHa | Cervical Cancer | 250 nM | Showed strong inhibition of cell growth and viability.[9] |

| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 µM | Treatment for 24h significantly inhibited proliferation.[4][5] |

| Cucurbitacin I | JSI-124 | - | 5-10 µM | Used as a JAK/STAT3 inhibitor in cervical cancer cells.[10] |

Core Mechanisms of Action & Signaling Pathways

Cucurbitacins exert their anticancer effects by targeting fundamental cellular processes required for tumor growth and survival.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism is the induction of apoptosis. In the retracted study, this compound was reported to cause a dose-dependent increase in apoptotic HeLa cells, observed via DAPI staining and flow cytometry[7]. This was associated with the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, key events in the intrinsic apoptosis pathway[7].

Similarly, other cucurbitacins are well-documented apoptosis inducers. Cucurbitacin D induces apoptosis in SiHa and CaSki cervical cancer cells, confirmed by Annexin V staining and cleavage of PARP protein[11]. Cucurbitacin E has been shown to induce apoptosis in HeLa and CaSki cells through the upregulation of death receptor 5 (DR5)[12].

Cell cycle arrest, particularly at the G2/M checkpoint, is another hallmark of cucurbitacin activity. This prevents cancer cells from dividing and proliferating[2][7]. The retracted paper claimed this compound caused G2/M arrest in HeLa cells[7][8].

Inhibition of Key Signaling Pathways

Cucurbitacins are potent inhibitors of critical oncogenic signaling pathways.

This pathway is central to cell growth, proliferation, and survival. The retracted study on this compound reported that the compound decreased the expression of key proteins in this cascade, including mTOR, p-mTOR, PI3K, and p-Akt, in a dose-dependent manner in HeLa cells[7].

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, is frequently overactive in cervical and other cancers, promoting cell proliferation and survival[4]. Several cucurbitacins are potent inhibitors of this pathway. Cucurbitacin D, for instance, inhibits the phosphorylation of STAT3 at both Ser727 and Tyr705 residues in cervical cancer cells[9]. Cucurbitacins B, E, and I have been shown to inhibit the activation of both JAK2 and STAT3[4][5].

References

- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in research on the anticancer mechanism of the natural compound cucurbitacin from Cucurbitaceae plants: a review | PDF [slideshare.net]

- 7. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stat3 activation in human endometrial and cervical cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inducement of apoptosis by cucurbitacin E, a tetracyclic triterpenes, through death receptor 5 in human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Screening of Dihydrocucurbitacin B Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has emerged as a molecule of interest in oncology research. As a derivative of the more widely studied Cucurbitacin B, it exhibits significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the initial screening of this compound's cytotoxic properties, detailing its impact on cell viability, apoptosis, and cell cycle progression. The guide also outlines the key signaling pathways involved and provides detailed experimental protocols for the methodologies cited, aiming to equip researchers with the foundational knowledge required for further investigation of this potent anti-cancer agent.

Data Presentation: Cytotoxicity of this compound

The initial screening of this compound's cytotoxicity is crucial for determining its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | 40 | [1] |

| C4-1 | Cervical Cancer | 40 | [1] |

| SiHa | Cervical Cancer | ~50-60 | [1] |

| CaSki | Cervical Cancer | ~50-60 | [1] |

| fR-2 (normal) | Epithelial | 125 | [1] |

| HCerEpiC (normal) | Epithelial | 125 | [1] |

Table 1: IC50 Values of this compound in Various Cell Lines. This table summarizes the reported IC50 values of this compound in several human cervical cancer cell lines and non-cancerous epithelial cell lines after a 24-hour treatment period, as determined by the MTT assay. The higher IC50 values in normal cell lines suggest a degree of selectivity for cancer cells[1].

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. This compound has been shown to induce apoptosis in a dose-dependent manner.

| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Citation |

| HeLa | 20 | Increased | [1] |

| HeLa | 40 | Significantly Increased | [1] |

| HeLa | 80 | Highly Significantly Increased | [1] |

Table 2: Apoptosis Induction by this compound in HeLa Cells. This table illustrates the dose-dependent increase in the percentage of apoptotic HeLa cells following a 24-hour treatment with this compound, as determined by Annexin V-FITC/PI staining and flow cytometry[1].

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy for inhibiting cancer cell proliferation. This compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.

| Cell Line | Treatment Concentration (µM) | Effect on G2/M Phase | Citation |

| HeLa | 20 | Slight Increase | [1] |

| HeLa | 40 | Moderate Increase | [1] |

| HeLa | 80 | High Increase | [1] |

Table 3: G2/M Phase Cell Cycle Arrest Induced by this compound in HeLa Cells. This table shows the dose-dependent accumulation of HeLa cells in the G2/M phase of the cell cycle after 24 hours of exposure to this compound, as measured by flow cytometry[1].

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. This compound has been shown to inhibit this pathway in HeLa cells, leading to decreased cell viability[1]. Western blot analysis has revealed a dose-dependent downregulation of mTOR and its phosphorylated form (p-mTOR) in cells treated with this compound[1].

Figure 1: this compound Inhibition of the PI3K/Akt/mTOR Pathway. This diagram illustrates the inhibitory effect of this compound on mTOR, a key component of the PI3K/Akt/mTOR signaling pathway, which ultimately leads to decreased cell proliferation and survival, and the induction of apoptosis.

JAK/STAT Pathway

While direct evidence for this compound is still emerging, the closely related compound Cucurbitacin B is a known inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is often constitutively active in cancer cells and plays a critical role in their proliferation and survival. Inhibition of the JAK/STAT pathway by cucurbitacins leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the induction of apoptosis.

Figure 2: Postulated Inhibition of the JAK/STAT Pathway by this compound. Based on the known effects of related cucurbitacins, this diagram shows the potential mechanism of this compound in inhibiting the JAK/STAT signaling pathway, leading to reduced expression of survival genes and subsequent inhibition of cell proliferation.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-